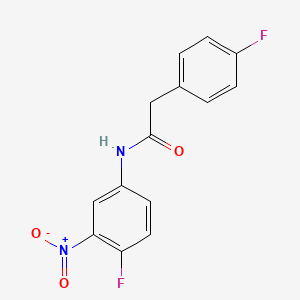![molecular formula C16H15F2N3O2S B5789870 2-[2-(difluoromethoxy)benzoyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B5789870.png)
2-[2-(difluoromethoxy)benzoyl]-N-(4-methylphenyl)hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(difluoromethoxy)benzoyl]-N-(4-methylphenyl)hydrazinecarbothioamide, also known as DFB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer treatment. DFB belongs to the class of thiosemicarbazones, which are known to exhibit anti-cancer properties.
Wirkmechanismus
The exact mechanism of action of 2-[2-(difluoromethoxy)benzoyl]-N-(4-methylphenyl)hydrazinecarbothioamide is not fully understood. However, it has been proposed that 2-[2-(difluoromethoxy)benzoyl]-N-(4-methylphenyl)hydrazinecarbothioamide acts by chelating iron ions, which are essential for the growth of cancer cells. 2-[2-(difluoromethoxy)benzoyl]-N-(4-methylphenyl)hydrazinecarbothioamide forms a complex with iron ions, which leads to the production of reactive oxygen species (ROS) and subsequent oxidative stress, ultimately resulting in cell death.
Biochemical and Physiological Effects:
2-[2-(difluoromethoxy)benzoyl]-N-(4-methylphenyl)hydrazinecarbothioamide has been found to have various biochemical and physiological effects. It has been shown to decrease the levels of glutathione, an antioxidant that protects cells from oxidative damage, in cancer cells. Additionally, 2-[2-(difluoromethoxy)benzoyl]-N-(4-methylphenyl)hydrazinecarbothioamide has been found to activate the p53 pathway, which is a tumor-suppressor pathway that plays a crucial role in preventing the development of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-[2-(difluoromethoxy)benzoyl]-N-(4-methylphenyl)hydrazinecarbothioamide in lab experiments is its specificity towards cancer cells. 2-[2-(difluoromethoxy)benzoyl]-N-(4-methylphenyl)hydrazinecarbothioamide has been shown to have minimal toxicity towards normal cells, which makes it a promising candidate for cancer treatment. However, one of the limitations of using 2-[2-(difluoromethoxy)benzoyl]-N-(4-methylphenyl)hydrazinecarbothioamide is its poor solubility in aqueous solutions, which can hinder its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on 2-[2-(difluoromethoxy)benzoyl]-N-(4-methylphenyl)hydrazinecarbothioamide. One of the areas of research is to develop more efficient synthesis methods for 2-[2-(difluoromethoxy)benzoyl]-N-(4-methylphenyl)hydrazinecarbothioamide. Another area of research is to explore the potential of 2-[2-(difluoromethoxy)benzoyl]-N-(4-methylphenyl)hydrazinecarbothioamide in combination with other anti-cancer drugs for enhanced efficacy. Additionally, more studies are needed to understand the exact mechanism of action of 2-[2-(difluoromethoxy)benzoyl]-N-(4-methylphenyl)hydrazinecarbothioamide and its effects on different types of cancer cells. Overall, 2-[2-(difluoromethoxy)benzoyl]-N-(4-methylphenyl)hydrazinecarbothioamide has shown promising results in preclinical studies and further research is warranted to explore its potential as a cancer therapeutic agent.
Conclusion:
In conclusion, 2-[2-(difluoromethoxy)benzoyl]-N-(4-methylphenyl)hydrazinecarbothioamide is a synthetic compound that has shown promising results in preclinical studies for its anti-cancer properties. Its specificity towards cancer cells and ability to induce apoptosis make it a promising candidate for cancer treatment. However, further research is needed to fully understand its mechanism of action and explore its potential in combination with other anti-cancer drugs.
Synthesemethoden
2-[2-(difluoromethoxy)benzoyl]-N-(4-methylphenyl)hydrazinecarbothioamide can be synthesized by the reaction of 2-(difluoromethoxy)benzoyl chloride with N-(4-methylphenyl)hydrazinecarbothioamide in the presence of a base such as triethylamine. The reaction is carried out in anhydrous conditions and the product is obtained in good yields after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
2-[2-(difluoromethoxy)benzoyl]-N-(4-methylphenyl)hydrazinecarbothioamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. 2-[2-(difluoromethoxy)benzoyl]-N-(4-methylphenyl)hydrazinecarbothioamide has also been found to be effective in inducing apoptosis, a process of programmed cell death, in cancer cells. Additionally, 2-[2-(difluoromethoxy)benzoyl]-N-(4-methylphenyl)hydrazinecarbothioamide has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis, which further contributes to its anti-cancer activity.
Eigenschaften
IUPAC Name |
1-[[2-(difluoromethoxy)benzoyl]amino]-3-(4-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O2S/c1-10-6-8-11(9-7-10)19-16(24)21-20-14(22)12-4-2-3-5-13(12)23-15(17)18/h2-9,15H,1H3,(H,20,22)(H2,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQGNRQRMMKSDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=CC=C2OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B5789806.png)

![N-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5789817.png)
![{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5789819.png)

![1-[(4-chlorophenyl)acetyl]-4-piperidinecarboxamide](/img/structure/B5789826.png)


![5-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5789838.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3,4-dimethoxybenzamide](/img/structure/B5789839.png)
![N-[2-(difluoromethoxy)phenyl]-2-furamide](/img/structure/B5789845.png)
![N-(tert-butyl)-2-[(4-ethoxybenzoyl)amino]benzamide](/img/structure/B5789855.png)
